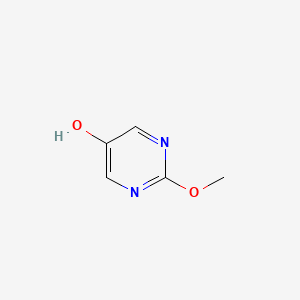

2-Methoxypyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-6-2-4(8)3-7-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZQRJXEHGOEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535798 | |

| Record name | 2-Methoxypyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91233-70-4 | |

| Record name | 2-Methoxypyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyrimidin-5-ol

Abstract

This technical guide provides a comprehensive overview of 2-Methoxypyrimidin-5-ol (CAS No. 71133-22-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules, and the specific functionalization of this compound—possessing both a methoxy and a hydroxyl group—makes it a versatile building block for synthetic chemistry.[1][2] This document details its physicochemical properties, spectroscopic profile, plausible synthetic methodologies, and key chemical reactions. Furthermore, it explores its potential applications in the development of novel therapeutic agents, grounded in the established roles of related pyrimidine derivatives.

Introduction and Structural Context

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds fundamental to nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1] Its structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a hydroxyl group at the 5-position.

A critical aspect of its chemistry is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl (enol) form, this compound, and its more stable keto tautomer, 2-methoxypyrimidin-5(4H)-one.[2] While the enol form is frequently named, much of the available data and its reactivity profile correspond to the keto form.[2]

Core Identifiers:

-

Systematic Name (IUPAC): this compound

-

CAS Number: 71133-22-7[2]

-

Molecular Formula: C₅H₆N₂O₂[2]

-

PubChem CID: 581046[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values, primarily derived from computational data from PubChem, are essential for predicting the compound's behavior in various chemical and biological systems.[2]

| Property | Value | Source |

| Molecular Weight | 126.11 g/mol | PubChem[2] |

| XLogP3-AA (LogP) | -0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 50.7 Ų | PubChem[2] |

| Exact Mass | 126.042927438 Da | PubChem[2] |

| Complexity | 183 | PubChem[2] |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise atomic connectivity.[3]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm), the aromatic protons on the pyrimidine ring (two doublets in the 7.5-8.5 ppm region), and a broad singlet for the hydroxyl proton, which can vary in chemical shift depending on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon environments: the methoxy carbon (around 55-60 ppm) and four carbons in the pyrimidine ring, with chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.[4]

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group.

-

C=O Stretch: The presence of the keto tautomer would give rise to a strong absorption band around 1650 cm⁻¹, indicative of a carbonyl group.[5]

-

C-O Stretch: A peak in the 1300-1200 cm⁻¹ range would correspond to the C-O stretching of the methoxy group.

-

Aromatic C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region are typical for C-H bonds on the aromatic ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (126.0429 Da).[2] Analysis of isotopic patterns can further confirm the elemental composition.

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

A logical pathway involves the reaction of a suitably substituted malonate derivative with an appropriate amidine, followed by functional group manipulation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on general pyrimidine synthesis.[6]

Step 1: Synthesis of 5-Methoxypyrimidine-4,6-diol

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

To this solution, add diethyl 2-methoxymalonate, followed by formamidine hydrochloride.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Methoxypyrimidine-4,6-diol.

Step 2: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

-

Carefully add the 5-Methoxypyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture gently under reflux until the reaction is complete.

-

Cool the mixture and pour it cautiously onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound

-

The selective removal of one chlorine atom to yield the final product is a challenging step.[2] This could potentially be achieved through controlled catalytic hydrogenation (e.g., using Pd/C with a base like triethylamine) or by selective hydrolysis under carefully controlled pH and temperature conditions.

Purification:

-

The final crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a solvent gradient such as hexane/ethyl acetate.[6]

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it an attractive starting material for creating libraries of novel compounds.[7]

Key Reaction Sites

Caption: Key reactive sites on this compound.

-

The Hydroxyl Group: The phenolic hydroxyl group is a key site for derivatization. It can undergo O-alkylation or esterification to introduce a wide variety of functional groups, which is crucial for modulating properties like solubility, lipophilicity, and target binding.[1]

-

The Pyrimidine Ring: The ring itself can be subject to further substitution reactions, such as halogenation, which can then be used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.[1]

Potential Therapeutic Applications

While specific biological activities for this compound itself are not widely reported, the pyrimidine core is a well-established pharmacophore in many therapeutic areas.[1][2] Derivatives of this compound could be investigated for a range of activities:

-

Kinase Inhibitors: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy, often mimicking the adenine base of ATP to bind in the enzyme's active site.[7] Strategic functionalization at the C4, C5, and C2 positions is critical for achieving potency and selectivity.[7]

-

Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[1]

-

Antimicrobial and Antiviral Agents: Modified pyrimidine nucleosides are a mainstay of antiviral therapy. The pyrimidine nucleus is also a common feature in antibacterial and antifungal drugs.[1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[8]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8][9]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its dual functionality allows for diverse chemical modifications, enabling the exploration of a broad chemical space. While detailed experimental data remains somewhat limited in public literature, its structural relationship to a multitude of known biologically active pyrimidines provides a strong rationale for its use in the development of novel kinase inhibitors, anticancer agents, and other therapeutics. This guide serves as a foundational resource for researchers looking to leverage the chemical properties of this versatile compound in their discovery programs.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. BenchChem.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Fisher Scientific. (2024, February 10). Safety Data Sheet: 2-Methoxyfuran.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol. BenchChem.

- PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol.

- BenchChem. (n.d.). Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. BenchChem.

- ChemicalBook. (2022, August 11). (2-Chloro-5-Methoxy-pyriMidin-4-yl)-Methyl-aMine. ChemicalBook.

- PubChem. (n.d.). 2-Methoxypyrimidine.

- BenchChem. (2025).

- Author Unknown. (n.d.). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines.

- PubChem. (n.d.). 2-Methoxypyridine.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

- PubChem. (n.d.). 2-Methoxypyrimidin-5-amine.

- BenchChem. (2025). Differentiating 2-Hydroxy-5-methylpyrazine from its Isomers: A Spectroscopic Guide. BenchChem.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.).

- BenchChem. (2025). Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview. BenchChem.

- National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Introduction: Unveiling the Profile of a Versatile Pyrimidine Scaffold

An In-Depth Technical Guide to the Physical Properties of 2-Methoxypyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound that belongs to the pyrimidine family. The pyrimidine ring is a cornerstone in medicinal chemistry and molecular biology, forming the central scaffold for nucleobases such as uracil, thymine, and cytosine. Consequently, synthetic pyrimidine derivatives are of significant interest to researchers in drug discovery for the development of novel therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1] The strategic placement of a methoxy group and a hydroxyl group on the pyrimidine ring endows this compound with a unique electronic and steric profile, making it a valuable intermediate for chemical synthesis.

This technical guide provides a comprehensive analysis of the known and inferred physical properties of this compound. Given the limited direct experimental data for this specific molecule, this guide synthesizes information from computational predictions and experimental data from closely related structural analogues to provide a robust and practical resource for laboratory professionals.

Molecular Structure and Tautomerism

A critical aspect of the chemical nature of hydroxypyrimidines is the potential for tautomerism. This compound can exist in equilibrium between its enol form (as named) and its keto tautomer, 2-methoxy-1H-pyrimidin-5(4H)-one. In many substituted pyrimidines, the keto form is the more stable tautomer in the solid state.[2][3] Understanding this equilibrium is crucial as the dominant tautomeric form influences the compound's physical properties, reactivity, and biological interactions.

Caption: Tautomeric equilibrium between the enol and keto forms of a hydroxypyrimidine.

Physicochemical Properties: A Data-Driven Overview

While experimental data for this compound is scarce, computational models provide valuable predictions for its key physicochemical properties. These are summarized in the table below.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₂O₂ | PubChemLite[4] |

| Molecular Weight | 126.11 g/mol | PubChemLite[4] |

| Monoisotopic Mass | 126.04293 Da | PubChemLite[4] |

| XlogP (predicted) | 0.2 | PubChemLite[4] |

| Hydrogen Bond Donor Count | 1 | (Inferred) |

| Hydrogen Bond Acceptor Count | 4 | (Inferred) |

| Rotatable Bond Count | 1 | (Inferred) |

To provide a more complete picture, the following table presents experimental data for structurally similar compounds. These analogues can be used to infer the likely range of physical properties for this compound.

Table 2: Experimental Physical Properties of Structurally Related Pyrimidine Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| 2-Methoxy-5-fluorouracil | 204 - 208 | Not available | Soluble in DMSO and ethanol.[5] |

| 4-Methoxy-2-methyl-5-pyrimidinamine | 55 - 57 | 253.3 at 760 mmHg | Not available |

Based on these analogues, it can be inferred that this compound is likely a solid at room temperature with a relatively high melting point, and it is expected to be soluble in polar organic solvents like DMSO and ethanol.

Solubility and Stability

For practical laboratory use, understanding the solubility and stability of this compound is paramount. Based on related compounds, it is advisable to first dissolve the compound in a minimal amount of an organic solvent such as DMSO or DMF before preparing aqueous solutions.[6]

The stability of pyrimidine derivatives can be highly pH-dependent. Both highly acidic and basic conditions may promote the hydrolysis of the methoxy group or degradation of the pyrimidine ring. For optimal stability in aqueous solutions, maintaining a pH in the neutral to slightly acidic range is recommended, although a pH stability study for the specific experimental conditions is advised.[6] For long-term storage, stock solutions should be kept at low temperatures, such as -20°C or -80°C, and protected from light to minimize degradation.[6]

Proposed Methodologies for Synthesis and Characterization

The following sections provide hypothetical yet plausible experimental protocols for the synthesis and analysis of this compound, derived from established methods for similar compounds.

Proposed Synthetic Workflow

A common and effective method for synthesizing pyrimidine rings involves the cyclocondensation of a β-dicarbonyl compound with an N-C-N containing molecule, such as formamide or guanidine.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxypyrimidin-5-ol

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-methoxypyrimidin-5-ol (C₅H₆N₂O₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the causal logic behind the selection and sequence of analytical techniques, emphasizing a self-validating system of protocols. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D correlation experiments (HSQC, HMBC), we present a robust strategy to confirm the molecular formula, identify key functional groups, and definitively establish the connectivity of the pyrimidine scaffold. This guide is grounded in authoritative principles of analytical chemistry and serves as a practical blueprint for the structural characterization of novel heterocyclic compounds.

Introduction and Strategic Overview

The pyrimidine ring is a foundational scaffold in a vast array of biologically active molecules, from nucleic acids to therapeutic agents.[1] The precise substitution pattern on this ring is critical to a molecule's function and pharmacological profile. This compound is a heterocyclic compound whose structural confirmation is paramount for its potential use as a building block in medicinal chemistry. The presence of tautomeric possibilities and potential isomers necessitates a rigorous, multi-faceted analytical approach.

This guide outlines a logical and efficient workflow for structure elucidation. The strategy begins with establishing the molecular formula and then proceeds to identify functional groups, culminating in the assembly of the molecular framework through detailed NMR analysis. Each step provides a piece of the puzzle, and the congruence of data from all techniques provides the final, validated structure.

Elucidation Workflow Diagram

The overall strategy is depicted in the following workflow diagram, which illustrates the sequential and integrated nature of the analytical process.

Caption: Strategic workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Foundation

Expertise & Causality: The first and most fundamental step in any structure elucidation is to determine the molecular weight and, ideally, the molecular formula of the analyte. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. By measuring the mass-to-charge ratio (m/z) with high precision, we can deduce a unique elemental composition, distinguishing our target from isobaric compounds.

Anticipated Results: this compound has a molecular formula of C₅H₆N₂O₂. The expected monoisotopic mass is 126.0429 Da.[2] In a positive-ion mode ESI-HRMS experiment, we would expect to observe the protonated molecule, [M+H]⁺, at m/z 127.0502.[2]

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 127.05021 | 127.0501 | -0.9 |

| [M+Na]⁺ | 149.03215 | 149.0320 | -1.0 |

| [M-H]⁻ (Negative Mode) | 125.03565 | 125.0357 | +0.4 |

| Caption: Table 1. Anticipated HRMS data for this compound. |

The observation of these ions with a mass error of <5 ppm provides strong, trustworthy evidence for the molecular formula C₅H₆N₂O₂. Fragmentation patterns in MS/MS experiments could further support the structure, often showing losses of methyl radicals or carbon monoxide, which are characteristic of methoxy and hydroxylated aromatic systems.[3][4]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: With the molecular formula established, FT-IR spectroscopy is employed to rapidly identify the key functional groups present. This technique is particularly adept at detecting hydroxyl (-OH), C-H, C-O, and aromatic C=N/C=C bonds, all of which are expected in our target molecule. The presence or absence of these characteristic absorption bands provides a quick and reliable qualitative check of the structure.

Anticipated Spectrum:

-

-OH Stretch: A broad absorption band is expected in the range of 3200-3500 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.[5][6]

-

Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) indicates C-H bonds on the aromatic pyrimidine ring.[7]

-

Aliphatic C-H Stretch: Stronger absorptions in the 2850-2960 cm⁻¹ range are expected for the C-H bonds of the methoxy (-OCH₃) group.[7]

-

C=N and C=C Stretches: The pyrimidine ring should exhibit several medium to strong absorption bands in the 1450-1600 cm⁻¹ region, which arise from the stretching vibrations of the C=C and C=N double bonds.[8]

-

C-O Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region is indicative of the C-O stretching vibrations from both the ether (methoxy) and phenol (hydroxyl) groups.[9]

The combination of a broad -OH band, aromatic C-H signals, and strong C-O stretches provides compelling evidence for a hydroxylated, methoxy-substituted aromatic ring, fully consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Standard Protocol: All NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz.[10] Samples are typically prepared by dissolving 5-25 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), with chemical shifts referenced to the residual solvent signal or an internal standard like TMS.[11][12]

¹H NMR: Proton Environment Analysis

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Anticipated Spectrum (in DMSO-d₆):

-

-OH Proton: A broad singlet, likely in the δ 9.0-10.0 ppm range. This peak's position is concentration-dependent and it will exchange with D₂O.

-

Aromatic Protons: The pyrimidine ring has two protons. They will appear as two distinct signals in the aromatic region (δ 7.0-8.5 ppm). Depending on their coupling constant, they may appear as singlets or doublets.

-

-OCH₃ Protons: A sharp singlet, integrating to 3 protons, is expected around δ 3.8-4.0 ppm.

¹³C NMR & DEPT: Carbon Skeleton Mapping

Expertise & Causality: The ¹³C NMR spectrum identifies all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial to differentiate between CH, CH₂, and CH₃ carbons, which is essential for correct assignment.

Anticipated ¹³C NMR Data:

| Atom Label | Carbon Type | Anticipated Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | Quaternary (C-O) | 160 - 165 |

| C4 | CH | 140 - 150 |

| C5 | Quaternary (C-O) | 145 - 155 |

| C6 | CH | 110 - 120 |

| -OCH₃ | CH₃ | 55 - 60 |

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR provides the parts list, 2D correlation spectroscopy shows how they are connected. HSQC and HMBC are the most powerful experiments for this purpose.[13][14]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to.[15] It allows for the unambiguous assignment of protonated carbons. We expect to see cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, and the methoxy proton signal to the methoxy carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete molecular skeleton. It shows correlations between protons and carbons over two or three bonds.[16] This allows us to connect the different fragments of the molecule, including through quaternary (non-protonated) carbons.

HMBC Correlation Diagram

The following diagram illustrates the key HMBC correlations that would definitively confirm the structure of this compound.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Trustworthiness & Validation:

-

The protons of the methoxy group (H-methoxy) should show a 3-bond correlation to C2, confirming the attachment of the methoxy group at this position.

-

The proton at position 4 (H4) should correlate to C2, C5, and C6, locking in its position relative to the methoxy and hydroxyl groups.

-

The proton at position 6 (H6) should correlate to C4 and C5, completing the connectivity map of the pyrimidine ring.

The observation of this complete and self-consistent set of correlations provides irrefutable proof of the 2-methoxy-5-ol substitution pattern.

Data Integration and Final Conclusion

The structure of this compound is confirmed by the convergence of all analytical data. HRMS establishes the correct molecular formula of C₅H₆N₂O₂. FT-IR confirms the presence of hydroxyl, methoxy, and aromatic pyrimidine functionalities. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the definitive atomic connectivity. The ¹H and ¹³C spectra account for all atoms, and the specific correlations observed in the HMBC spectrum leave no ambiguity as to the placement of the methoxy group at the C2 position and the hydroxyl group at the C5 position. This systematic and multi-technique approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

-

Instrumentation: Use an Orbitrap or TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample at 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.

-

Data Analysis: Identify the m/z values for the [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions. Use the instrument software to calculate the elemental composition based on the exact mass and compare it to the theoretical value for C₅H₆N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of DMSO-d₆. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.[11]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation for quantitative integration), and 16-32 scans.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a 2-second relaxation delay, and accumulate several thousand scans for adequate signal-to-noise.

-

2D NMR (HSQC & HMBC): Use standard, gradient-selected pulse programs for both HSQC and HMBC experiments. Optimize the HMBC experiment for long-range couplings of ~8 Hz.[14]

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum accordingly (δ 39.52 ppm).

References

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. article.sapub.org [article.sapub.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Determination of aliphatic and phenolic hydroxyl groups in lignin by chemometric analysis of FTIR sp [imisrise.tappi.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 14. researchgate.net [researchgate.net]

- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. m.youtube.com [m.youtube.com]

2-Methoxypyrimidin-5-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Methoxypyrimidin-5-ol

Abstract

This technical guide provides a comprehensive overview of plausible and chemically sound synthetic pathways for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active agents, and the specific substitution pattern of this compound makes it a valuable building block for novel therapeutics. This document delves into the strategic considerations for its synthesis, offering detailed experimental protocols, mechanistic insights, and troubleshooting guidance grounded in established principles of heterocyclic chemistry. The methodologies presented are synthesized from established literature on analogous pyrimidine derivatives, providing a robust framework for researchers and drug development professionals.

Introduction: The Strategic Importance of this compound

The pyrimidine ring is a fundamental motif in a vast array of biologically active molecules, including nucleobases and numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a cornerstone in the design of kinase inhibitors, antimicrobial agents, and other therapeutics. This compound, with its distinct methoxy and hydroxyl functionalities, presents a versatile scaffold for chemical elaboration. The methoxy group at the C2 position and the hydroxyl group at the C5 position offer orthogonal handles for derivatization, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

This guide provides a detailed exploration of the synthesis of this key intermediate, focusing on the most logical and adaptable chemical strategies. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, equipping the research scientist with the knowledge to not only replicate but also adapt and optimize these procedures.

Proposed Synthetic Pathways: A Strategic Overview

-

Principal Synthesis via Cyclocondensation: This is the most fundamental and convergent approach, building the pyrimidine ring from acyclic precursors. It involves the reaction of a three-carbon dielectrophile with an N-C-N synthon, in this case, O-methylisourea.

-

Synthesis via Pyrimidine Ring Modification: An alternative strategy involves the chemical modification of a pre-existing, suitably functionalized pyrimidine ring. This can be advantageous if a closely related pyrimidine is commercially available and inexpensive.

Below is a graphical overview of these strategic approaches.

Caption: High-level strategies for the synthesis of this compound.

In-Depth Analysis: Principal Synthesis via Cyclocondensation

The cyclocondensation approach represents the most robust and flexible method for the de novo synthesis of this compound. This pathway is predicated on the classic Prinzbach-type pyrimidine synthesis.[3]

Rationale and Mechanistic Insight

This synthesis involves the base-catalyzed condensation of O-methylisourea with a suitable 1,3-dielectrophilic three-carbon component. A logical precursor for introducing the C5-hydroxyl group is a derivative of 2-formyl-3-hydroxyacrylic acid (also known as mucobromic or mucochloric acid derivatives, or simpler formyl acetates).

The general mechanism proceeds as follows:

-

Michael Addition: The more nucleophilic nitrogen of O-methylisourea attacks the β-position of the α,β-unsaturated carbonyl system of the three-carbon component.

-

Schiff Base Formation: The second nitrogen atom of the isourea condenses with the aldehyde or ketone carbonyl group.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent dehydration (or elimination of a leaving group) to yield the aromatic pyrimidine ring.

Caption: Generalized workflow for the cyclocondensation synthesis of pyrimidines.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for synthesizing structurally similar hydroxypyrimidines.[3][4]

Materials:

-

Methyl 2-formyl-3-methoxyacrylate (or a similar β-alkoxyacrylate precursor)

-

O-Methylisourea hydrogen sulfate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred solution, add O-methylisourea hydrogen sulfate (1.0 equivalent). Stir for 20 minutes at room temperature to form the free base. Subsequently, add a solution of methyl 2-formyl-3-methoxyacrylate (1.1 equivalents) in anhydrous methanol dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it to pH ~7 by the slow addition of concentrated HCl. A precipitate may form.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[5]

Quantitative Data and Troubleshooting

The following table summarizes expected parameters based on analogous pyrimidine syntheses.[6]

| Parameter | Expected Value/Condition | Rationale / Notes |

| Yield | 40-65% | Yields are highly dependent on the purity of reagents and strict anhydrous conditions. Moisture can hydrolyze the starting ester and interfere with the base. |

| Reaction Time | 6-12 hours | Monitor by TLC to avoid prolonged heating which can lead to byproduct formation. |

| Temperature | ~65 °C (Reflux in MeOH) | Sufficient to overcome the activation energy without causing significant decomposition. |

| Purity (Post-Chromo) | >98% | Purity should be assessed by HPLC and confirmed by NMR and MS. |

Troubleshooting Common Issues:

-

Low Yield: This is often due to moisture in the reagents or solvent, leading to side reactions. Ensure all glassware is oven-dried and reagents are anhydrous.[3] An incomplete reaction can also be a cause; confirm full consumption of starting material by TLC before work-up.

-

Multiple Byproducts: Overheating or extended reaction times can lead to decomposition or polymerization. The formation of incompletely cyclized intermediates is also possible. Careful temperature control and reaction monitoring are crucial.[3]

-

Purification Difficulties: The hydroxyl group can cause the compound to streak on silica gel columns. Pre-treating the silica with triethylamine or using neutral alumina can mitigate this issue. Recrystallization from a suitable solvent (e.g., ethanol/water) can be an effective alternative if the product is a solid.[5]

Synthesis via Pyrimidine Ring Modification

This approach leverages a commercially available pyrimidine as a starting point. A plausible route would involve a double nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine.

Proposed Route: Sequential Substitution

A potential starting material is 2,5-dichloropyrimidine or 2-chloro-5-bromopyrimidine . The strategy involves two sequential substitutions:

-

Methoxylation: Reaction with sodium methoxide. The C2 position is generally more activated towards nucleophilic attack than C5.

-

Hydroxylation: Conversion of the C5-halogen to a hydroxyl group. This is more challenging and may require harsher conditions (e.g., high-temperature hydrolysis with NaOH) or a palladium-catalyzed hydroxylation protocol.

Caption: Sequential substitution pathway for this compound synthesis.

Causality Behind Experimental Choices:

-

Choice of Nucleophile Order: Methoxylation is typically performed first under milder conditions. The subsequent hydroxylation of the less reactive C5 position often requires more forcing conditions, which the methoxy group can withstand.

-

Catalysis: For the C5-hydroxylation, a simple SNAr might be sluggish. Modern cross-coupling methods, such as Buchwald-Hartwig-type hydroxylations, could offer a more efficient and milder alternative to direct hydrolysis.

This route's primary advantage is its directness if the starting dihalopyrimidine is readily accessible. However, it may suffer from regioselectivity issues and the potentially harsh conditions required for the second step.

Conclusion

The synthesis of this compound is most reliably achieved via a classical cyclocondensation reaction between O-methylisourea and a functionalized three-carbon precursor. This method offers flexibility and is grounded in decades of heterocyclic chemistry, making it a robust choice for producing this valuable building block. While modification of an existing pyrimidine ring presents an alternative, it may pose challenges related to reactivity and regioselectivity. The detailed protocol and troubleshooting guide provided for the cyclocondensation route offer a solid foundation for researchers to successfully synthesize and purify this compound for applications in drug discovery and development.

References

-

Shiau, G. T., Schinazi, R. F., Chen, M. S., & Prusoff, W. H. (1980). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 23(2), 127-133. [Link]

-

Kampf, A., Pillar, C. J., Woodford, W. J., & Mertes, M. P. (1976). Synthesis of 5-substituted 2'-deoxyuridines. Journal of Medicinal Chemistry, 19(7), 909-915. [Link]

-

PubChem (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, M. S. Y., & Gupta, M. (2003). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Indian Journal of Pharmaceutical Sciences, 65(1), 44-49. [Link]

- Google Patents (2023).

-

Deady, L. W., & Werden, D. M. (1987). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. Synthetic Communications, 17(1), 319-328. [Link]

-

Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498. [Link]

-

The Royal Society of Chemistry (n.d.). Supplementary Information for c5sc02983j. [Link]

-

PubChem (n.d.). 2-Methoxypyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem (n.d.). 5-Methoxypyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

An In-depth Technical Guide to a Versatile Pyrimidine Scaffold: The Case of 4-Methoxypyrimidin-5-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Nuances of Pyrimidine Nomenclature

In the landscape of heterocyclic chemistry, precision in nomenclature is paramount. The initial query for "2-Methoxypyrimidin-5-ol" leads to an ambiguous chemical space with limited direct documentation. However, extensive research points towards a closely related and well-characterized isomer, 4-Methoxypyrimidin-5-ol (CAS No. 71133-22-7) . This compound is of significant interest due to its potential as a versatile building block in medicinal chemistry. A critical aspect of its chemistry is its existence in a tautomeric equilibrium with its more stable keto form, 5-methoxypyrimidin-4(3H)-one . This guide, therefore, will focus on this well-documented isomer, providing a comprehensive technical overview of its properties, synthesis, and applications, thereby offering a scientifically grounded resource for researchers in the field.

Core Chemical and Physical Properties

4-Methoxypyrimidin-5-ol is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The presence of both a methoxy and a hydroxyl group on the pyrimidine ring provides multiple avenues for synthetic diversification.[3]

Tautomerism: A Key Consideration

A fundamental characteristic of 4-Methoxypyrimidin-5-ol is its tautomeric relationship with 5-methoxypyrimidin-4(3H)-one. The equilibrium generally favors the keto form, which has implications for its reactivity and spectral characteristics.[2]

Diagram 1: Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties, primarily based on computed data for the more stable keto tautomer, 5-methoxypyrimidin-4(3H)-one.[2]

| Property | Value | Source |

| CAS Number | 71133-22-7 | [2] |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| XLogP3-AA | -0.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 126.042927438 Da | [2] |

Synthesis and Purification: A Practical Approach

While specific, peer-reviewed synthetic protocols for 4-Methoxypyrimidin-5-ol are not abundant in the literature, a plausible and scalable two-step synthetic pathway can be proposed based on established pyrimidine chemistry. This involves the cyclization of a suitable precursor followed by a nucleophilic aromatic substitution.[4]

Diagram 2: Proposed Synthetic Workflow

Caption: A proposed two-step synthetic pathway for 4-Methoxypyrimidin-5-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on general methodologies for pyrimidine synthesis and requires experimental optimization.[4][5]

Step 1: Synthesis of 4,6-Dichloropyrimidin-5-ol (Intermediate)

-

Cyclization: In a suitable reactor, charge diethyl 2-aminomalonate and an excess of formamide (e.g., 10 molar equivalents). Heat the mixture to 150-160 °C for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After completion, cool the reaction mixture to room temperature, which may cause the precipitation of 4,6-dihydroxypyrimidin-5-ol. Isolate the precipitate by filtration and wash with a suitable solvent like ethanol.[4]

-

Chlorination: Dry the isolated intermediate. In a separate reactor, suspend the dried 4,6-dihydroxypyrimidin-5-ol in toluene. Add N,N-dimethylaniline, followed by the dropwise addition of phosphorus oxychloride (POCl₃) under vigorous stirring, maintaining the temperature below 40 °C. After the addition is complete, heat the mixture to reflux (around 100-110 °C) for several hours, monitoring by TLC/HPLC until the starting material is consumed.[4]

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidin-5-ol.

Step 2: Synthesis of 4-Methoxypyrimidin-5-ol (Final Product)

-

Methoxylation: Dissolve the crude 4,6-dichloropyrimidin-5-ol in methanol and cool the solution to 0-5 °C.[4]

-

Reaction: Prepare a solution of sodium methoxide in methanol and add it dropwise to the solution of the chlorinated intermediate, ensuring the temperature is maintained below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC or HPLC.[4]

-

Work-up and Purification: Upon completion, neutralize the reaction mixture to a pH of approximately 7 with an acid like acetic acid. Remove the methanol under reduced pressure. The remaining residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Methoxypyrimidin-5-ol.[5]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][3] 4-Methoxypyrimidin-5-ol, with its functional handles at the C4 and C5 positions, is an attractive starting material for creating libraries of novel compounds for drug discovery.[3]

A Promising Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a bioisostere for the adenine base of ATP, forming key hydrogen bonds in the kinase hinge region.[3] The methoxy and hydroxyl groups of 4-methoxypyrimidin-5-ol can be chemically modified to modulate potency and selectivity for specific kinase targets.[3]

Diagram 3: Representative Kinase Signaling Pathway Targeted by Pyrimidine Inhibitors

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway that can be targeted by pyrimidine-based inhibitors.

Protocol 1: MTT Assay for Cytotoxicity Evaluation

This protocol can be adapted to determine the cytotoxic effects of derivatives of 4-Methoxypyrimidin-5-ol on cancer cell lines.[1][6]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader and calculate the percentage of cell viability relative to a vehicle control to determine IC50 values.[6]

Protocol 2: In Vitro Kinase Inhibition Assay

This general protocol assesses the inhibitory activity of compounds against specific protein kinases.[6]

-

Reaction Setup: In a multi-well plate, add serial dilutions of the test compounds to a kinase reaction buffer.[6]

-

Enzyme Addition: Add the purified recombinant kinase to each well and incubate for a predetermined time at room temperature.[6]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for 30-60 minutes at the optimal temperature for the kinase.[6]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).[6]

-

Signal Detection: Add a detection reagent and measure the signal (e.g., luminescence or fluorescence). Calculate the percentage of kinase inhibition relative to a no-inhibitor control to determine IC50 values.[6]

Safety and Handling

Spill and Exposure Procedures:

-

Skin Contact: Immediately wash the affected area with soap and water.[7]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[7]

-

Inhalation: Move to fresh air.[7]

-

Ingestion: Rinse the mouth with water and seek immediate medical attention.[7]

Disposal:

Dispose of waste 4-Methoxypyrimidin-5-ol through a licensed hazardous waste disposal company. The waste should be stored in a clearly labeled, sealed, and chemically compatible container.[7]

Conclusion

4-Methoxypyrimidin-5-ol, while not a widely chronicled molecule, presents significant potential as a versatile building block for synthetic and medicinal chemists. Its bifunctional nature, coupled with the proven biological relevance of the pyrimidine scaffold, makes it a compelling candidate for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing compound. As with any lesser-known chemical entity, the path forward will require diligent synthetic exploration and thorough biological screening to fully elucidate its properties and applications.[8]

References

-

Szymańska, E., et al. (2025). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 4), 198-211. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1965-1977. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 2-Methoxypyrimidin-5-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 2-methoxypyrimidin-5-ol (C₅H₆N₂O₂).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic interpretation. While direct experimental data for this specific molecule is not widely available in public repositories, this guide leverages data from structurally analogous compounds to provide a robust predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a foundational resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction to this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents.[2][3] The presence of both a methoxy and a hydroxyl group on the pyrimidine ring suggests that this compound could be a valuable intermediate in medicinal chemistry, offering multiple points for further functionalization.[3] An understanding of its spectroscopic properties is therefore critical for any researcher working with this compound.

Chemical Structure and Properties:

-

Molecular Formula: C₅H₆N₂O₂[1]

-

Molecular Weight: 126.11 g/mol [2]

-

Monoisotopic Mass: 126.04293 Da[1]

-

SMILES: COC1=NC=C(C=N1)O[1]

-

InChI Key: PCZQRJXEHGOEJL-UHFFFAOYSA-N[1]

It is important to consider the potential for tautomerism in this compound, which could exist in equilibrium with its keto form. The spectroscopic data will reflect the predominant tautomer in the chosen solvent and conditions.[2]

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methoxy group protons and the aromatic protons on the pyrimidine ring. The hydroxyl proton's chemical shift will be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 9.0 - 11.0 | Broad Singlet | 1H |

| H4, H6 | 8.0 - 8.5 | Singlet | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

Causality behind Predictions:

-

-OH Proton: The hydroxyl proton is acidic and its chemical shift is highly variable due to hydrogen bonding with the solvent (DMSO-d₆ is a hydrogen bond acceptor). It is expected to appear as a broad singlet.

-

Aromatic Protons (H4, H6): The protons on the pyrimidine ring are in an electron-deficient environment due to the electronegativity of the two nitrogen atoms, leading to a downfield chemical shift. Due to the symmetry of the substitution pattern, H4 and H6 are expected to be chemically equivalent and appear as a single singlet.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded compared to the aromatic protons and are expected to appear as a sharp singlet around 3.8-4.0 ppm, a typical region for methoxy groups attached to aromatic systems.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C5 | 145 - 150 |

| C4, C6 | 140 - 145 |

| -OCH₃ | 55 - 60 |

Causality behind Predictions:

-

C2: This carbon is attached to two electronegative nitrogen atoms and an oxygen atom, causing it to be significantly deshielded and appear at a very downfield chemical shift.

-

C5: The carbon atom bearing the hydroxyl group will also be deshielded due to the electronegativity of the oxygen atom.

-

C4, C6: These carbon atoms are part of the aromatic pyrimidine ring and are expected to have similar chemical shifts.

-

-OCH₃: The methoxy carbon will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom. The chemical shift of methoxy groups on aromatic rings is typically around 56 ppm.[5]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

Workflow for NMR Spectral Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.[6]

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.

-

Use an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment.

-

Set the spectral width to approximately 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

A higher number of scans (1024-4096) will be necessary due to the lower natural abundance of ¹³C.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3600 | O-H stretch (hydroxyl) | Broad, Strong |

| 2950 - 3100 | C-H stretch (aromatic and methoxy) | Medium |

| 1600 - 1650 | C=N stretch (pyrimidine ring) | Strong |

| 1450 - 1550 | C=C stretch (pyrimidine ring) | Medium to Strong |

| 1200 - 1300 | C-O stretch (aryl ether) | Strong |

| 1000 - 1100 | C-O stretch (hydroxyl) | Medium |

Causality behind Predictions:

-

O-H Stretch: The hydroxyl group will give rise to a broad and strong absorption band in the high-frequency region due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methoxy C-H stretches will be just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The double bonds within the pyrimidine ring will have characteristic stretching vibrations in the 1450-1650 cm⁻¹ region.

-

C-O Stretches: The C-O single bond stretches for the aryl ether (methoxy group) and the hydroxyl group will appear as strong bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Workflow for FTIR Analysis

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Detailed Steps:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 127.05021 |

| [M+Na]⁺ | 149.03215 |

| [M-H]⁻ | 125.03565 |

Data sourced from PubChem predictions.[1]

Interpretation of Fragmentation:

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z 126 would be expected. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 111, or the loss of a formyl radical (•CHO) to give a fragment at m/z 97. Further fragmentation of the pyrimidine ring would also be observed.

Experimental Protocol for Mass Spectrometry

Workflow for LC-MS Analysis

Caption: General workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Detailed Steps:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).

-

-

Instrumentation and Conditions (LC-MS):

-

Liquid Chromatograph: An HPLC or UHPLC system.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) is typical.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to the predicted m/z values for the protonated or deprotonated molecule.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound. While these predictions are based on sound chemical principles and data from analogous structures, it is imperative to confirm them with experimental data once it becomes available.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyrimidin-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitropyrimidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-5-pyrimidinecarboxaldehyde. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C5H6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methoxypyrimidin-5-ol: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyrimidin-5-ol, a heterocyclic compound with significant potential in medicinal chemistry. As a functionalized pyrimidine, this molecule serves as a valuable starting material for the synthesis of diverse chemical libraries targeting a range of biological pathways. This document delves into its chemical and physical properties, outlines plausible synthetic routes, explores its reactivity for further chemical modification, discusses its potential as a core scaffold in drug development, particularly in the realm of kinase inhibitors, and provides essential safety and handling information.

Core Molecular Attributes of this compound

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and numerous pharmacologically active agents. The presence of both a methoxy and a hydroxyl group on the pyrimidine ring offers multiple avenues for chemical derivatization, making it an attractive scaffold for creating novel molecules with potential therapeutic applications.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a research setting. The key identifiers and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | PubChem |

| Molecular Weight | 126.11 g/mol | PubChem |

| Monoisotopic Mass | 126.04293 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | COC1=NC=C(C=N1)O | PubChem[1] |

| InChI Key | PCZQRJXEHGOEJL-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 55.2 Ų | PubChem[2] |

| XLogP3-AA | 0.6 | PubChem[2] |

Synthesis and Purification: Plausible Synthetic Strategies

While a definitive, peer-reviewed synthesis of this compound is not extensively documented in publicly available literature, chemically sound strategies can be proposed based on established pyrimidine chemistry. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

Route 1: Synthesis from a 5-Aminopyrimidine Precursor

This approach leverages the versatility of a 5-aminopyrimidine starting material, introducing the methoxy and hydroxyl functionalities in a stepwise manner.

Caption: Alternative synthetic pathway starting from 5-methoxyuracil.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine. 5-Methoxyuracil is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), which converts the keto groups of the uracil ring into chloro substituents. [3]

-

Step 2: Selective Hydrolysis. The next step requires the selective hydrolysis of one of the chloro groups. The reactivity of the chloro groups at the 2- and 4-positions of the pyrimidine ring can differ, potentially allowing for selective reaction under carefully controlled conditions (e.g., pH, temperature).

-

Step 3: Methoxylation and Dechlorination. The remaining chloro group is then substituted with a methoxy group using sodium methoxide. The final step would involve the removal of the second chloro group, which could be achieved through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). [3] Purification and Validation:

Regardless of the synthetic route chosen, the crude product will likely require purification. Standard laboratory techniques such as recrystallization or column chromatography on silica gel are appropriate. The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), and its identity confirmed through spectroscopic methods.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of its functional groups, which allows for the creation of a diverse library of derivatives.

Reactions of the Hydroxyl Group

The hydroxyl group at the 5-position is a key site for derivatization.

-

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to form ethers. This is typically achieved by deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. [1]

-

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or a carboxylic acid anhydride under basic conditions.

Reactions of the Methoxy Group

The methoxy group at the 2-position can also be a site for chemical modification.

-

Nucleophilic Aromatic Substitution: The 2-methoxy group can potentially be displaced by strong nucleophiles. However, the electron-donating nature of the hydroxyl group at the 5-position may decrease the electrophilicity of the pyrimidine ring, making this substitution more challenging compared to pyrimidines with electron-withdrawing groups. [4]Activation of the pyrimidine ring, for instance by introducing a nitroso group, can facilitate the aminolysis of methoxy groups. [4]

Caption: Key derivatization reactions of this compound.

Relevance in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. [5]Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [5]

Potential as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, particularly in oncology. [6]Many small-molecule kinase inhibitors are ATP-competitive, and their core scaffolds often mimic the adenine ring of ATP to bind to the kinase hinge region. The pyrimidine ring is a well-established bioisostere for the adenine core. [1] The bifunctional nature of this compound makes it a particularly interesting starting point for the synthesis of kinase inhibitor libraries. The hydroxyl and methoxy groups can be modified to introduce substituents that can interact with specific residues in the ATP-binding pocket of a target kinase, thereby influencing potency and selectivity. [1]

Caption: A generalized workflow for the development of kinase inhibitors from this compound.

Proposed Biological Evaluation Workflow

A systematic approach to evaluating the biological potential of derivatives of this compound is crucial.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of synthesized compounds against a panel of protein kinases.

-

Methodology: A variety of commercially available kinase assay kits can be utilized, often based on fluorescence, luminescence, or radioactivity detection.

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, combine the kinase, its specific substrate, and ATP.

-

Add the test compounds to the wells.

-

Incubate the reaction for a defined period at the optimal temperature for the kinase.

-

Stop the reaction and add the detection reagent.

-

Measure the signal and calculate the percentage of kinase inhibition relative to a control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Analytical Characterization

The unambiguous identification and confirmation of the structure of this compound and its derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet), and the protons on the pyrimidine ring. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the methoxy group. [7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. [7]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-